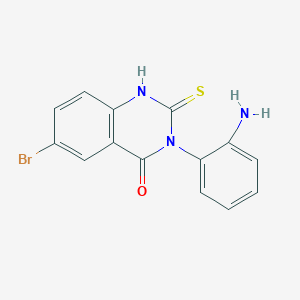
3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . The presence of an amino group (NH2) on the phenyl ring, a bromo group (Br), and a sulfanylidene group (=S) on the quinazolinone core could potentially influence the chemical properties and biological activities of this molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from readily available starting materials. The exact synthetic route would depend on the specific reagents and conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a quinazolinone core with a bromine atom at the 6-position, a sulfanylidene group at the 2-position, and a 2-aminophenyl group at the 3-position . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups around the quinazolinone core.Chemical Reactions Analysis
As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the bromine atom could be involved in substitution or elimination reactions, and the sulfanylidene group could potentially react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and sulfanylidene groups could increase its solubility in polar solvents . The exact properties would need to be determined experimentally.Scientific Research Applications
Antibacterial and Antifungal Properties
One study detailed the synthesis and microbial evaluation of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, which included derivatives related to 3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as microbial agents. The study emphasized the remarkable antibacterial and antifungal activities of some compounds, underscoring the chemical's promise in developing new antimicrobial agents (N. Patel, V. Patel, H. Patel, Faiyazalam M. Shaikh, & J. Patel, 2010).
Anticancer Activity
Another significant area of research is the compound's anticancer potential. A study synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, which showed that one of the compounds exhibited significant anticancer activity against specific cell lines. This finding suggests that derivatives of 3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one may serve as valuable scaffolds in the development of new anticancer drugs (M. Nowak et al., 2015).
Antiviral Activities
The compound's derivatives have also been evaluated for their antiviral activities, with a focus on respiratory and biodefense viruses. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives were synthesized and showed promising antiviral properties against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus. This research underscores the potential of these compounds in antiviral drug development (P. Selvam et al., 2007).
Anticonvulsant and Antidepressant Effects
Research into the neurological applications of quinazolin-4(3H)-one derivatives, including those related to the compound , has identified potential anticonvulsant and antidepressant agents. A study synthesized a series of novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones, finding compounds with significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest the compound's derivatives could be further explored for neurological disorder treatments (V. Alagarsamy et al., 2012).
Safety And Hazards
Future Directions
Given the wide range of biological activities exhibited by quinazolinone derivatives, this compound could be a potential candidate for further study in drug discovery and development. Future research could focus on elucidating its mechanism of action, optimizing its structure for improved activity and selectivity, and evaluating its safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-8-5-6-11-9(7-8)13(19)18(14(20)17-11)12-4-2-1-3-10(12)16/h1-7H,16H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXBPHNCMVYMMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

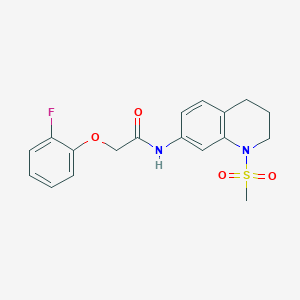
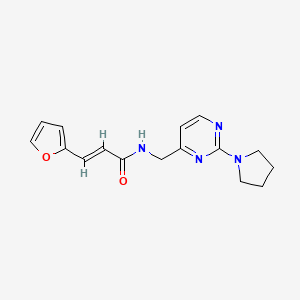
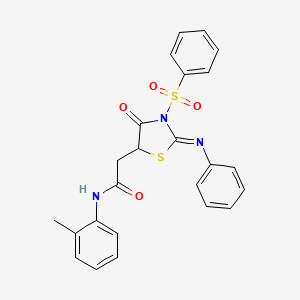
![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)
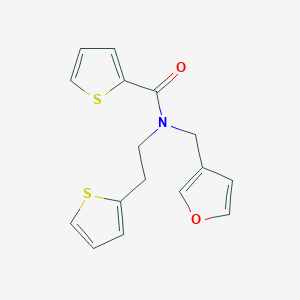
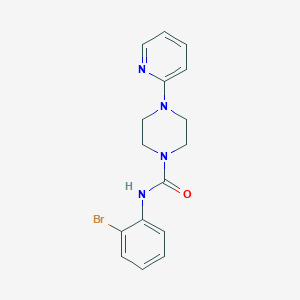
![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)
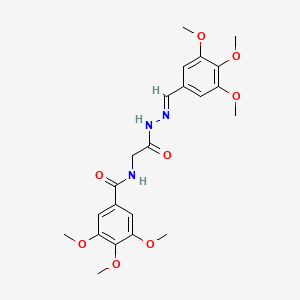
![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)
![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)

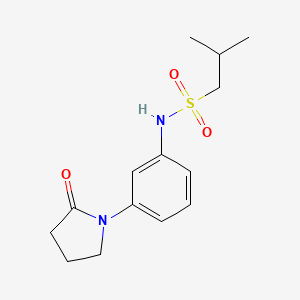
![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)